Foreword: The Strategic Importance of Vinylstannanes
Foreword: The Strategic Importance of Vinylstannanes
An In-depth Technical Guide to the Synthesis of Tri-n-butyl(1-propenyl)tin
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist
Organotin compounds, particularly vinylstannanes, represent a cornerstone in modern synthetic organic chemistry. Their stability, functional group tolerance, and predictable reactivity make them indispensable reagents for the construction of complex carbon-carbon bonds.[1][2] Among these, Tri-n-butyl(1-propenyl)tin is a versatile and frequently utilized building block, primarily serving as the nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[3][4] The propenyl motif is a common substructure in numerous natural products and pharmaceutical agents, rendering efficient access to this reagent a critical objective for synthetic chemists.
This guide provides a comprehensive technical overview of the primary synthetic routes to Tri-n-butyl(1-propenyl)tin. Moving beyond mere procedural descriptions, we will delve into the mechanistic underpinnings of these transformations, the rationale behind experimental design, and the practical considerations for purification and handling, empowering researchers to confidently prepare and utilize this key synthetic intermediate.
I. Overview of Primary Synthetic Strategies
The synthesis of Tri-n-butyl(1-propenyl)tin is predominantly achieved through two robust and distinct methodologies: the direct addition of a tin hydride across a triple bond (hydrostannylation) and the coupling of a pre-formed propenyl organometallic species with a tributyltin electrophile. Each approach offers unique advantages concerning atom economy, stereocontrol, and substrate scope.
Figure 1. High-level overview of the two primary synthetic pathways to Tri-n-butyl(1-propenyl)tin.
II. Method 1: Transition Metal-Catalyzed Hydrostannylation of Propyne
Hydrostannylation, the addition of a tin-hydride bond across an unsaturated substrate like an alkyne, is one of the most direct and atom-economical methods for preparing vinylstannanes.[5] While the reaction can proceed under free-radical conditions, these methods often suffer from a lack of stereochemical and regiochemical control.[5][6] The advent of transition metal catalysis, particularly with palladium complexes, revolutionized the synthetic utility of this transformation by enabling highly controlled additions.[6]
Expertise & Experience: The Causality of Catalysis
The choice of catalyst is paramount as it dictates the reaction's outcome. Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are widely employed.[6] The catalytic cycle (Figure 2) is believed to proceed via:
-
Oxidative Addition: The Sn-H bond of tributyltin hydride adds to the Pd(0) center, forming a palladium(II) hydride species.
-
Migratory Insertion: The alkyne (propyne) coordinates to the palladium center and subsequently inserts into the Pd-H bond. This step determines the regiochemistry (i.e., which carbon of the vinyl group bears the tin atom) and stereochemistry (syn-addition is typical).
-
Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the vinylstannane product.
Recent studies have also highlighted platinum complexes as highly effective catalysts, in some cases offering superior selectivity for the desired β-(E)-vinyl stannane isomer compared to traditional palladium systems.[7]
Mandatory Visualization: Catalytic Cycle
Figure 2. Generalized catalytic cycle for palladium-catalyzed hydrostannylation of an alkyne.
Experimental Protocol: Palladium-Catalyzed Hydrostannylation
Trustworthiness: This protocol is a self-validating system based on established principles of organometallic catalysis. All operations must be conducted under an inert atmosphere to prevent catalyst deactivation and side reactions.
Safety Precaution: Organotin compounds are highly toxic.[1][3] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction Setup: An oven-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen or argon inlet.
-
Reagent Charging: The flask is charged with the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%). Anhydrous, degassed solvent (e.g., THF or toluene) is added via cannula.
-
Hydride Addition: Tributyltin hydride (1.0 eq), freshly distilled, is added dropwise to the stirred solution at room temperature.
-
Alkyne Introduction: Propyne gas is bubbled through the solution at a controlled rate, or a condensed solution of propyne in the reaction solvent is added slowly at a low temperature (e.g., -78 °C) and allowed to warm.
-
Reaction: The mixture is heated to a specified temperature (e.g., 65 °C) and stirred for several hours.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS to confirm the consumption of the limiting reagent.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield Tri-n-butyl(1-propenyl)tin as a colorless oil.
Data Presentation: Hydrostannylation Outcomes
| Catalyst System | Solvent | Temp (°C) | Regioselectivity (β/α) | Stereoselectivity (E/Z) | Yield (%) | Reference |
| Pd(PPh₃)₄ | THF | 65 | Typically >95:5 | Mixture, often E-major | 75-90 | [6] |
| PtCl₂/XPhos | THF | RT | Highly β-selective | Highly E-selective | 80-95 | [7] |
| Mo(CO)₃(NCt-Bu)₃ | Toluene | 110 | Variable, can favor α | N/A | 40-70 | [8] |
III. Method 2: Coupling of Propenyl Organometallics with Tributyltin Chloride
This classical organometallic approach involves a two-step sequence: first, the preparation of a nucleophilic propenyl species, followed by its reaction with an electrophilic tributyltin source, typically tributyltin chloride.[9] The most common nucleophiles employed are Grignard reagents and organolithiums.
Expertise & Experience: The Grignard Route
The Grignard route is often favored for its operational simplicity and cost-effectiveness. It begins with the reaction of an allyl or propenyl halide (e.g., 1-bromopropene) with magnesium turnings in an ethereal solvent to form the propenylmagnesium halide.[10] This is a standard Grignard formation. The subsequent addition of tributyltin chloride results in a transmetalation-like coupling to form the desired product.
Causality: The choice of ethereal solvents like THF or diethyl ether is critical. They are required to solvate the magnesium species, facilitating the formation of the Grignard reagent and keeping it in solution for the subsequent reaction. Anhydrous conditions are absolutely essential, as any protic source will quench the highly basic organometallic intermediates.
Mandatory Visualization: Grignard Synthesis Workflow
Figure 3. Stepwise workflow for the synthesis of Tri-n-butyl(1-propenyl)tin via the Grignard route.
Experimental Protocol: Synthesis via Grignard Reagent
Trustworthiness: This protocol relies on well-established and highly reproducible organometallic chemistry. Strict adherence to anhydrous and anaerobic conditions is the key to success.
-
Apparatus Preparation: All glassware is rigorously dried in an oven (e.g., >120 °C) overnight and assembled hot under a stream of dry nitrogen or argon.
-
Grignard Formation: A flask is charged with magnesium turnings (1.1 eq) and a small crystal of iodine (as an initiator). A solution of 1-bromopropene (1.0 eq) in anhydrous THF is added dropwise. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color. The mixture is stirred until the magnesium is consumed.
-
Coupling Reaction: The freshly prepared Grignard solution is cooled in an ice bath. A solution of tributyltin chloride (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below 20 °C.[11]
-
Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of ammonium chloride.[10] The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or hexane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation to afford the final product.
IV. Purification and Characterization
The purification of organotin compounds requires special attention due to the toxicity and physical properties of the reagents and byproducts.[12]
-
Distillation: Vacuum distillation is the most common method for purifying the final product, which is a relatively high-boiling liquid.
-
Chromatography: While possible, chromatography on silica gel can sometimes lead to decomposition, especially for more sensitive organostannanes.
-
Removal of Byproducts: A significant challenge in Stille reactions and their workup is the removal of tin byproducts like tributyltin chloride. A highly effective laboratory technique involves treating the crude reaction mixture with an aqueous solution of potassium fluoride (KF).[13] This converts the soluble tributyltin chloride into insoluble tributyltin fluoride, a solid that can be easily removed by simple filtration.[13]
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂Sn | [14][15] |
| Molecular Weight | 331.12 g/mol | [14] |
| Appearance | Colorless liquid/oil | [15] |
| Boiling Point | 81-83 °C / 15 mmHg | [16] |
| Density | ~1.082 g/mL at 25 °C | [16] |
| Refractive Index | n20/D ~1.483 | [16] |
V. Core Application: The Stille Cross-Coupling Reaction
The primary utility of Tri-n-butyl(1-propenyl)tin is as a coupling partner in the Stille reaction, a powerful palladium-catalyzed method for forming C-C bonds.[2][3] In this reaction, the vinyl group from the stannane is transferred to an organic electrophile (typically an aryl or vinyl halide/triflate), a process that has been instrumental in the total synthesis of numerous complex natural products.[2]
Mandatory Visualization: The Stille Coupling Cycle
Figure 4. The catalytic cycle of the Stille cross-coupling reaction.
References
-
PubChem. (Z)-Tri-n-butyl(1-propenyl)tin. National Institutes of Health. [Link]
-
Wikipedia. Hydrostannylation. Wikimedia Foundation. [Link]
-
Wikipedia. Stille reaction. Wikimedia Foundation. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
NROChemistry. Stille Coupling. [Link]
- Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Organic Letters, 3(26), 4173–4176.
-
American Elements. Tri-n-butyl(1-propenyl)tin. [Link]
- Roberts, D. D., & McLaughlin, M. G. (2023). Platinum Catalysed Hydrostannylation of Terminal Alkynes; Highly Selective Synthesis of Vinyl Stannanes.
-
Queen's University Belfast. Strategies for the controlled hydrostannylation of alkynes. [Link]
-
Organic Syntheses. Synthesis of (S,E)-1-(Methoxymethoxy)-1-tributylstannyl-2-butene. [Link]
-
Organic Syntheses. Preparation of Tributyl(iodomethyl)stannane. [Link]
-
Organic Syntheses. Allyltributyltin. [Link]
- Maleczka, R. E., Jr., & Terstiege, I. (1999). Molybdenum-Catalyzed Alkyne Hydrostannations with In Situ Generated Tin Hydrides. Journal of Organic Chemistry, 64(2), 342-343.
- Patsnap.
- Crisp, G. T. (2002). Product Subclass 21: Alkynylstannanes. Science of Synthesis, 5, 299-314.
-
Organic Syntheses. Palladium-catalyzed coupling of acid chlorides with organotin reagents. [Link]
- Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 41(11), 1555-1564.
-
Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. [Link]
-
Organic Syntheses. Tributyl(3-methyl-2-butenyl)tin. [Link]
-
ResearchGate. Synthesis of tributyl tin derivative and its use for propargyl ketone... [Link]
-
PubChem. Tributyltin Chloride. National Institutes of Health. [Link]
- Google P
-
Cornerstone. Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. [Link]
Sources
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - NL [thermofisher.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. Hydrostannylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. Tributyltin chloride 96 1461-22-9 [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 14. (Z)-Tri-n-butyl(1-propenyl)tin | C15H32Sn | CID 10914524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. (E/Z) Tri-N-butyl(1-propenyl)tin | CymitQuimica [cymitquimica.com]
- 16. 三丁基丙炔锡烷 95% | Sigma-Aldrich [sigmaaldrich.com]
